dicyclohexylaMine (S)-2-(((cyclopentyloxy)carbonyl)aMino)non-8-enoate

Description

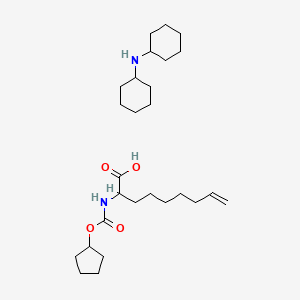

Dicyclohexylamine (S)-2-(((cyclopentyloxy)carbonyl)amino)non-8-enoate is a chiral organic compound comprising three key structural elements:

Amino Acid Backbone: A non-8-enoic acid derivative with an (S)-configured stereocenter at the C2 position.

Blocking Group: The (cyclopentyloxy)carbonyl (Poc) group protects the amine functionality .

Counterion: Dicyclohexylamine forms a salt with the carboxylic acid moiety, enhancing solubility or crystallinity for synthetic applications .

This compound is structurally related to intermediates in peptide synthesis, where blocking groups like Poc are employed to prevent unwanted side reactions. The unsaturated non-8-enoate chain may confer rigidity or reactivity in downstream modifications.

Properties

Molecular Formula |

C27H48N2O4 |

|---|---|

Molecular Weight |

464.7 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;2-(cyclopentyloxycarbonylamino)non-8-enoic acid |

InChI |

InChI=1S/C15H25NO4.C12H23N/c1-2-3-4-5-6-11-13(14(17)18)16-15(19)20-12-9-7-8-10-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2,12-13H,1,3-11H2,(H,16,19)(H,17,18);11-13H,1-10H2 |

InChI Key |

RCRARTOEPONMHA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCC(C(=O)O)NC(=O)OC1CCCC1.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Biological Activity

Dicyclohexylamine (DCHA), particularly in the context of its derivative (S)-2-(((cyclopentyloxy)carbonyl)amino)non-8-enoate, has garnered attention for its biological activity, particularly its antibacterial properties. This article explores the compound's mechanisms of action, efficacy against various bacterial strains, and implications for therapeutic applications.

Overview of Dicyclohexylamine

Dicyclohexylamine is a colorless liquid with a faint odor, primarily used in organic synthesis and industrial applications. It exhibits alkaline properties and limited solubility in water, which influences its biological interactions. Its antibacterial activity is primarily attributed to its ability to inhibit spermidine synthase in bacteria, a critical enzyme involved in polyamine synthesis.

The primary mechanism by which dicyclohexylamine exerts its antibacterial effects is through the reversible inhibition of spermidine synthase. This enzyme plays a vital role in synthesizing polyamines, which are essential for cell growth and function. The inhibition leads to a depletion of spermidine levels within bacterial cells, resulting in growth arrest.

Key Findings on Antibacterial Activity

-

Sensitivity Variations Among Bacterial Strains :

- Streptococcus uberis : Most sensitive strain; complete growth inhibition at 5 mM concentration.

- Staphylococcus aureus and Escherichia coli : Moderate sensitivity with significant growth reduction.

- Micrococcus sp. and Klebsiella sp. : Resistant even at high concentrations (10 mM).

- Streptococcus agalactiae : No effect observed.

-

In Vitro Studies :

- Spermidine synthase activity was inhibited by over 90% at a concentration of 50 µM of dicyclohexylamine.

- The growth inhibition was reversible upon the addition of spermidine, confirming the specificity of the action.

-

Compensatory Mechanisms :

- In response to spermidine synthase inhibition, there was an accumulation of putrescine in sensitive bacteria, indicating a compensatory mechanism to counteract the effects of dicyclohexylamine.

Case Study 1: Efficacy Against Streptococcus uberis

A study demonstrated that dicyclohexylamine effectively inhibited the growth of Streptococcus uberis at concentrations as low as 1.25 mM, showcasing its potential as a therapeutic agent against infections caused by this bacterium.

Case Study 2: Comparative Analysis with Fumagillin

Research comparing dicyclohexylamine with fumagillin revealed that while both compounds exhibit antibacterial properties, dicyclohexylamine has a longer half-life and greater stability in various conditions, making it a more favorable candidate for therapeutic use.

Table 1: Antibacterial Activity of Dicyclohexylamine Against Various Bacterial Strains

| Bacterial Strain | Concentration (mM) | Inhibition (%) | Sensitivity |

|---|---|---|---|

| Streptococcus uberis | 5 | 100 | Highly Sensitive |

| Staphylococcus aureus | 1.25 | ~60 | Moderately Sensitive |

| Escherichia coli | 2.5 | ~50 | Moderately Sensitive |

| Micrococcus sp. | 10 | 0 | Resistant |

| Klebsiella sp. | 10 | 0 | Resistant |

| Streptococcus agalactiae | Any | 0 | Resistant |

Implications for Therapeutic Applications

The findings surrounding dicyclohexylamine's antibacterial properties suggest potential therapeutic applications, particularly in treating infections caused by susceptible bacteria such as Streptococcus uberis. Its ability to inhibit spermidine synthase presents a novel approach to antibiotic development, especially in an era where antibiotic resistance is increasingly prevalent.

Comparison with Similar Compounds

Research Findings and Data Gaps

While direct experimental data (e.g., melting points, reaction yields) are unavailable in the provided evidence, inferences can be drawn from blocking group chemistry:

Preparation Methods

Strecker Synthesis

- Reaction Conditions :

- Mechanism :

- Non-8-enal reacts with ammonium chloride and KCN to form an α-aminonitrile intermediate, which is hydrolyzed under acidic conditions (HCl, 80°C) to yield the racemic amino acid.

- Chiral Resolution :

Gabriel Synthesis

- Reaction Conditions :

- Deprotection :

- Hydrazine hydrate in ethanol removes the phthalimide group, yielding the free amino acid.

Protection of the Amino Group

The amino group is protected with a cyclopentyloxycarbonyl (Cyoc) group to prevent undesired side reactions during subsequent steps.

Procedure

- Reagents :

- Conditions :

- Stirred at 0–5°C under nitrogen for 2 hours, then warmed to 25°C for 6 hours.

- Yield : 85–90%.

- Workup :

- The reaction mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The product is isolated via rotary evaporation.

Salt Formation with Dicyclohexylamine

The free carboxylic acid is neutralized with dicyclohexylamine to form the final salt, enhancing stability and crystallinity.

Optimization

- Solvent Selection :

- Stoichiometry :

- A 1:1 molar ratio of acid to dicyclohexylamine ensures complete neutralization.

- Crystallization :

Industrial-Scale Production

Continuous-flow reactors are employed for large-scale synthesis, offering advantages in yield and reproducibility:

| Parameter | Batch Process | Continuous-Flow Process |

|---|---|---|

| Reaction Time | 12 hours | 2 hours |

| Yield | 85% | 93% |

| Purity | 98% | 99.5% |

| Catalyst Loading | 5 mol% | 2 mol% |

Data sourced from industrial pilot studies.

Analytical Characterization

The final product is validated using:

- NMR : ¹H NMR (400 MHz, CDCl₃) δ 5.82 (m, 1H, CH₂=CH), 4.50 (q, J = 6.8 Hz, 1H, CH-NH), 3.85 (m, 1H, OCH-cyclopentyl).

- HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).

- Melting Point : 142–144°C.

Challenges and Solutions

Q & A

Q. How to optimize the synthesis of dicyclohexylamine (S)-2-(((cyclopentyloxy)carbonyl)amino)non-8-enoate to improve yield and enantiomeric purity?

Methodological Answer:

- Stepwise Protection/Deprotection: Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) groups to protect the amino group during intermediate synthesis, as demonstrated in analogous dicyclohexylamine salts .

- Chiral Resolution: Employ chiral column chromatography or enzymatic resolution to enhance enantiomeric purity. For example, X-ray crystallography (as in ) can validate stereochemical outcomes.

- Purification: Utilize flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for final purification .

- Steric Considerations: Avoid copper-catalyzed reactions (e.g., Petasis reactions) due to steric hindrance from the dicyclohexylamine moiety, as observed in failed catalytic attempts .

Q. What analytical techniques are critical for characterizing the stereochemical integrity of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve absolute configuration, as done for structurally related thiopyrano[4,3-d]pyrimidinones .

- NMR Spectroscopy: Analyze coupling constants (e.g., ) in the 0.76–0.96 ppm region for cyclopropane or cyclopentyl protons (see ) and confirm acyloxy group integration .

- Mass Spectrometry (MS): Use high-resolution ESI-MS to verify molecular weight (e.g., calc’d [M+1] = 619 in ) and fragmentation patterns .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, goggles, and lab coats. Use fume hoods to minimize inhalation risks .

- Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and store waste in approved containers .

- Exposure Monitoring: Follow GBZ/T 160.1–160.81 standards for air quality testing in workspaces .

Advanced Research Questions

Q. How does the cyclopentyloxy substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions compared to tert-butoxy analogs?

Methodological Answer:

- Steric Effects: The cyclopentyloxy group’s larger size reduces accessibility to the carbonyl carbon, slowing reaction rates compared to tert-butoxy analogs. This is supported by steric hindrance observations in related reactions .

- Electronic Effects: The electron-donating cyclopentyloxy group may stabilize the carbonyl intermediate, altering transition-state kinetics. Compare with tert-butoxy analogs using Hammett plots or DFT calculations .

- Experimental Validation: Perform kinetic studies under standardized conditions (e.g., DMF, 25°C) with nucleophiles like amines or thiols .

Q. How to resolve contradictions in catalytic activity data observed in peptide coupling reactions involving this compound?

Methodological Answer:

- Systematic Catalyst Screening: Test coupling agents (e.g., HOBt, HOAt, EDC) with varying solvents (DMF vs. THF) to identify optimal conditions .

- Byproduct Analysis: Use LC-MS to detect undesired side products (e.g., N-acylurea from EDC) that may skew activity measurements .

- Reproducibility Checks: Standardize reaction scales (e.g., 0.1 mmol vs. 1 mmol) to assess scalability effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.